Ethyl 8-(benzyloxy)octa-2,4-dienoate
Description
Properties
CAS No. |
212184-58-2 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
ethyl 8-phenylmethoxyocta-2,4-dienoate |
InChI |
InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h3-4,6-9,11-13H,2,5,10,14-15H2,1H3 |
InChI Key |
WSZZRGIFQMNWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of Octa-2,4-dienoate Intermediate
A critical precursor to the target compound is ethyl octa-2,4-dienoate, synthesized via a two-step sequence starting from hex-4-en-1-ol. Swern oxidation converts the alcohol to hex-4-enal, which undergoes Wittig olefination with ethyl (triphenylphosphoranylidene)acetate. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C, yielding the (2E,4E)-dienoate isomer with >90% stereoselectivity.
Reaction Conditions:
Introduction of the Benzyloxy Group
The terminal hydroxyl group at the 8-position is introduced via nucleophilic substitution. Ethyl octa-2,4-dienoate is treated with benzyl bromide (BnBr) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This SN2 reaction proceeds at 0°C to minimize elimination, affording the benzyl-protected product in 85% yield.
Optimization Insights:
- Base Sensitivity: NaH outperforms K2CO3 or Et3N due to its strong deprotonation capacity without side reactions.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
Palladium-Catalyzed Oxidative Coupling Strategies
Palladium-mediated reactions offer a modular route to this compound, particularly when assembling the dienoate moiety from simpler fragments.
Aerobic Oxidative Coupling-Carbocyclization
Aerobic conditions enable the coupling of allenoates and allenoic acids. In a representative procedure, ethyl propiolate and 8-benzyloxy-1,2-dien-4-ol undergo oxidative coupling using Pd(OAc)2 (5 mol%) and benzoquinone (20 mol%) in acetonitrile at 80°C. The reaction forms the conjugated dienoate via a palladacycle intermediate, isolated in 73% yield after silica gel chromatography.
Key Advantages:
Allylic Alkylation with Benzyloxy Precursors
A complementary approach involves allylic alkylation of ethyl 8-bromo-octa-2,4-dienoate with benzyl alcohol. Using Pd(PPh3)4 (2 mol%) and K2CO3 in toluene, the bromide is displaced by the benzyloxy group at 110°C. This method achieves 68% yield but requires careful control of Pd loading to prevent dimerization.
Singlet Oxygen Ene-Reaction and Subsequent Functionalization
Photooxidation strategies provide access to hydroperoxide intermediates, which are reductively cyclized to install the benzyloxy group.
Singlet Oxygen Ene-Reaction
Comparative Analysis of Synthetic Methods
Cost-Benefit Considerations:
- Academic Settings: Wittig reactions are preferred for their simplicity and predictable outcomes.
- Industrial Applications: Palladium catalysis offers faster cycle times but requires catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(benzyloxy)octa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
Ethyl 8-(benzyloxy)octa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 8-(benzyloxy)octa-2,4-dienoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 8-(benzyloxy)octa-2,4-dienoate can be contextualized by comparing it to analogous dienoate esters and benzyloxy-containing compounds. Key comparisons are outlined below:
Ethyl (2E,4E)-Hexa-2,4-dienoate
- Structure: A shorter-chain dienoate ester (six carbons) with a fully conjugated (2E,4E)-diene system.
- Origin : Found in fermented meat products as a byproduct of preservatives like sorbic acid .
- Key Differences: Chain Length: The hexa-2,4-dienoate lacks the extended carbon chain and benzyloxy group present in the octa-2,4-dienoate derivative. Applications: Primarily associated with food chemistry, unlike the synthetic intermediate role of this compound.
Ethyl (2E,4E)-5-Phenylpenta-2,4-dienoate
- Structure : Features a phenyl substituent at the fifth carbon instead of a benzyloxy group, with a shorter five-carbon chain .
- Key Differences: Substituent Effects: The phenyl group introduces strong electron-withdrawing effects, altering reactivity in cycloaddition or nucleophilic addition reactions compared to the electron-rich benzyloxy group.
Amino-Substituted Ethyl Dienoates
- Example: (S,E)-Ethyl 7-amino-4-((S)-6-amino-2-(((benzyloxy)carbonyl)amino)hexanamido)-7-oxohept-2-enoate .
- Key Differences: Functional Groups: The presence of amino and carbamate groups introduces hydrogen-bonding capabilities and basicity, contrasting with the neutral benzyloxy and ester groups in the target compound. Spectral Data: Minor differences in ¹H NMR chemical shifts and HRMS intensities highlight structural variations, such as substituent electronegativity and steric effects .
Ethyl 5-(Spiro Substituent)Penta-2,4-dienoate
- Structure : Contains a spirocyclic moiety and multiple methyl groups, leading to isomerism (47:45:7:1 ratio of four olefin isomers) .
- Key Differences: Stereochemical Complexity: The spiro structure and isomerism complicate synthesis and purification compared to the more straightforward diene system of this compound. Synthetic Utility: The target compound’s simpler structure may offer advantages in modular synthesis.
Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate
- Structure: Incorporates an imidazopyridine heterocycle instead of a dienoate system .
- Key Differences: Aromaticity vs. Conjugation: The imidazopyridine ring provides aromatic stability and distinct electronic properties, diverging from the reactivity of the conjugated diene. Biological Relevance: Heterocyclic analogs are often explored for pharmaceutical applications, whereas the dienoate’s role remains focused on synthetic chemistry.
Data Tables
Table 1: Structural Comparison of Dienoate Esters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
